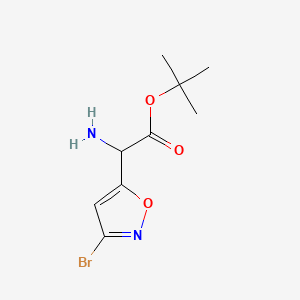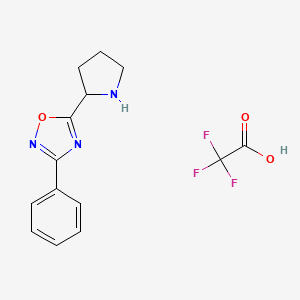
(S)-3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is a chemical compound with the molecular formula C12H13N3O . C2HF3O2. It is known for its unique structure, which includes a phenyl group, a pyrrolidinyl group, and an oxadiazole ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate typically involves the reaction of a phenyl-substituted oxadiazole with a pyrrolidine derivative. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvent. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Uniqueness
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions with biological targets, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C14H14F3N3O3 |
|---|---|
Molekulargewicht |
329.27 g/mol |
IUPAC-Name |
3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7) |
InChI-Schlüssel |
XCBHREWNSSKKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


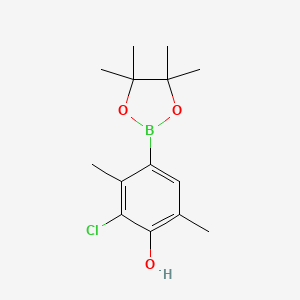
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
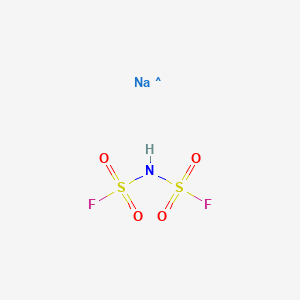
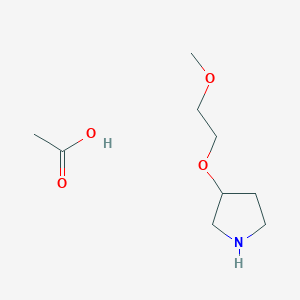
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)

![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

